molecular formula C10H7Cl2F3 B3041004 [(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene CAS No. 256525-85-6

[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene

Cat. No. B3041004
CAS RN: 256525-85-6
M. Wt: 255.06 g/mol
InChI Key: CULYQXQYZVKVSZ-CMDGGOBGSA-N
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Description

The compound “[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene” is a complex organic molecule. The (Z) in the name indicates the configuration of the double bond in the molecule, following the E-Z system for naming alkenes . The 1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl part of the name suggests the presence of a butene group with chlorine and fluorine substituents, attached to a benzene ring .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the halogen substituents and the double bond in the butene group, as well as the aromatic benzene ring . The benzene ring is known to be highly stable and generally undergoes substitution reactions rather than addition reactions . The halogen substituents could potentially be involved in various types of reactions, depending on the specific conditions .

Scientific Research Applications

Adsorption of Benzene Vapor

Benzene is a non-polar volatile organic compound (VOC) commonly found in indoor and outdoor environments. It poses health risks due to its acute toxicity, high volatility, and poor degradability. Researchers have explored using biomass-derived porous carbon materials (such as TCAC44) for benzene adsorption. These materials exhibit low cost, low energy consumption, and efficient benzene removal. TCAC44, treated with H₃PO₄, demonstrated increased adsorption capacities compared to other materials .

Microwave-Assisted Activated Carbon (MW-AC) for Benzene Vapor Adsorption

Microwave-assisted activated carbon (MW-AC) has shown promise in benzene removal. Its high BET surface area enhances adsorption capacity. MW-AC exhibits excellent reuse efficiency, making it suitable for repeated cycles of benzene vapor adsorption .

Genetic Damage Assessment

Occupational exposure to benzene can lead to genetic damage. Studies have linked benzene exposure to increased levels of micronuclei (MN) frequency, sister chromatid exchange (SCE) frequency, and other genetic markers. Understanding these effects is crucial for occupational safety and health .

properties

IUPAC Name

[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2F3/c11-6-8(9(12)10(13,14)15)7-4-2-1-3-5-7/h1-5H,6H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULYQXQYZVKVSZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(F)(F)F)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(F)(F)F)/Cl)/CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-1-(chloromethyl)-3,3,3-trifluoroprop-1-enyl]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Reactant of Route 2
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Reactant of Route 3
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Reactant of Route 4
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Reactant of Route 5
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene
Reactant of Route 6
[(Z)-1,3-dichloro-4,4,4-trifluorobut-2-en-2-yl]benzene

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